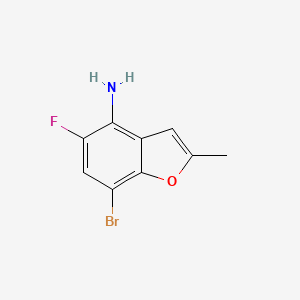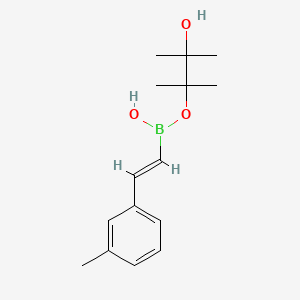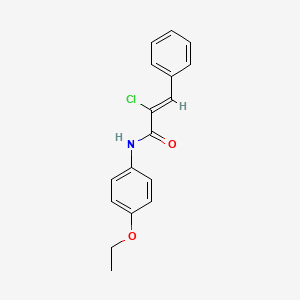![molecular formula C17H15ClN4O5 B14801844 N-(2-chlorophenyl)-4-{2-[(2-nitrophenyl)carbonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14801844.png)
N-(2-chlorophenyl)-4-{2-[(2-nitrophenyl)carbonyl]hydrazinyl}-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-4-[2-(2-nitrobenzoyl)hydrazino]-4-oxobutanamide is a complex organic compound characterized by the presence of chlorophenyl, nitrobenzoyl, and hydrazino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-[2-(2-nitrobenzoyl)hydrazino]-4-oxobutanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzoyl chloride with hydrazine to form 2-chlorobenzohydrazide. This intermediate is then reacted with 2-nitrobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-[2-(2-nitrobenzoyl)hydrazino]-4-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced hydrazino derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-4-[2-(2-nitrobenzoyl)hydrazino]-4-oxobutanamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-[2-(2-nitrobenzoyl)hydrazino]-4-oxobutanamide involves its interaction with specific molecular targets. The nitrobenzoyl group is known to undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(2-(3-hydroxybenzylidene)hydrazino)-2-oxoacetamide
- N-(2-chlorophenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide
- N-(2-chlorophenyl)-2-(2-((2-ho-1-naphthyl)methylene)hydrazino)-2-oxoacetamide
Uniqueness
N-(2-chlorophenyl)-4-[2-(2-nitrobenzoyl)hydrazino]-4-oxobutanamide is unique due to the presence of both chlorophenyl and nitrobenzoyl groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile chemical modifications, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C17H15ClN4O5 |
|---|---|
Molecular Weight |
390.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-4-[2-(2-nitrobenzoyl)hydrazinyl]-4-oxobutanamide |
InChI |
InChI=1S/C17H15ClN4O5/c18-12-6-2-3-7-13(12)19-15(23)9-10-16(24)20-21-17(25)11-5-1-4-8-14(11)22(26)27/h1-8H,9-10H2,(H,19,23)(H,20,24)(H,21,25) |
InChI Key |
YYGPEAXRWZTYEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)CCC(=O)NC2=CC=CC=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl butanoate](/img/structure/B14801771.png)
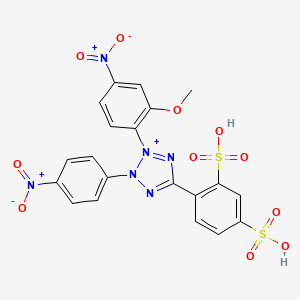
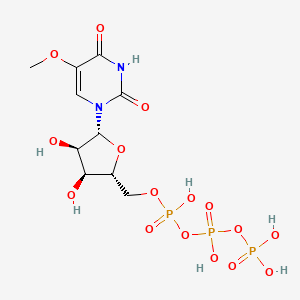
![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B14801782.png)
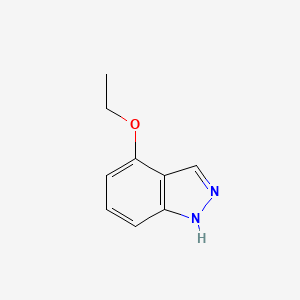
![6-Imino-1,3a-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B14801801.png)
![4-(4-Fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B14801802.png)
![6-chloro-N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]pyridin-2-amine](/img/structure/B14801803.png)
![Tert-butyl 3-[2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B14801808.png)

![4-oxo-N-phenyl-4-{2-[(2E)-3-phenylprop-2-enoyl]hydrazinyl}butanamide](/img/structure/B14801815.png)
